Home > Products > Screening Compounds P27947 > 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline - 75414-01-6

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-3289911
CAS Number: 75414-01-6
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

  • Compound Description: HTHQ is investigated for its neuroprotective effects in a rat model of Parkinson's disease. The study demonstrates that HTHQ exhibits antioxidant and anti-inflammatory properties, leading to improved motor coordination and increased levels of tyrosine hydroxylase in the brain. []
  • Relevance: While HTHQ shares the core 1,2,3,4-tetrahydroquinoline structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, it differs significantly in substitution patterns. HTHQ possesses a hydroxyl group at the 6-position and three methyl groups at the 2 and 4-positions, whereas the target compound has a trifluoromethyl group at the 8-position. This comparison highlights the impact of substituent modifications on the biological activity of tetrahydroquinoline derivatives. For example, the presence of the trifluoromethyl group in 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline might significantly alter its pharmacological profile compared to HTHQ. []

4-Ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline

  • Compound Description: This novel compound was designed, synthesized, and spectrally characterized. []

6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids

  • Compound Description: This series of compounds represents structural analogs of the natural antibiotic Helquinoline. They were synthesized via oxidation reactions of substituted pyrroloquinoline-1,2-diones. []
  • Relevance: These compounds share the core quinoline structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The differences lie in the saturation of the heterocyclic ring, the carboxylic acid group at the 8-position, and the presence of methyl substituents in these analogs. []

6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids

  • Compound Description: These compounds are also structural analogs of the natural antibiotic Helquinoline. Similar to the 1,2-dihydroquinoline analogs, they were synthesized via oxidation of pyrroloquinoline-1,2-diones. []

1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: The crystal structure of this compound was determined, revealing a half-chair conformation for the heterocyclic ring. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline scaffold with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The key difference is the methanesulfonyl group attached to the nitrogen atom, highlighting the potential for N-functionalization in this class of compounds. []

1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: The crystal structure of this compound was analyzed, revealing a half-chair conformation of the heterocyclic ring and a dihedral angle of 74.15° between the aromatic rings. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline scaffold with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The main structural difference lies in the benzylsulfonyl group attached to the nitrogen, further illustrating the possibility of diverse N-substitutions in these compounds. []

6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile

  • Compound Description: The crystal structure of this compound was studied, revealing disorder in one of the methylene groups of the piperidine ring, leading to two envelope conformations. []
  • Relevance: This compound is structurally similar to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, sharing the 1,2,3,4-tetrahydroquinoline core. The difference lies in the bromine substituent at the 6-position and the nitrile group at the 8-position. []

cis-4-(4-Methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivative was synthesized via a one-pot imino Diels–Alder reaction and structurally characterized by X-ray powder diffraction. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This example highlights the potential for synthesizing diversely substituted tetrahydroquinolines through various methodologies. []

cis- and trans-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: These isomers were studied to determine their conformational and configurational assignments using NMR spectroscopy and X-ray crystallography. These studies were part of a broader investigation into the stereochemistry of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol derivatives and their microbial transformations. []
  • Relevance: These compounds share the 1,2,3,4-tetrahydroquinoline core structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The key structural differences lie in the benzoyl and benzoyloxy groups at the 1- and 4-positions, respectively, and the two methyl groups at the 2- and 6-positions in these isomers. []

8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound, along with its enantiomer, was synthesized in optically pure form using catalytic hydrogenation and classical resolution techniques. []
  • Relevance: This compound is structurally related to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, sharing the 1,2,3,4-tetrahydroquinoline core. The difference lies in the presence of a methoxy group at the 8-position and a methyl group at the 2-position, highlighting the structural diversity achievable through different synthetic methods. []

2-Methyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound, along with its enantiomer, was synthesized in optically pure form using catalytic hydrogenation and classical resolution. []

2-Amino-4-quinolone derivatives

  • Compound Description: A series of these derivatives was synthesized from 1,2,3,4-tetrahydroquinoline-8-carboxylic acids. These compounds are of interest due to their potential for further modifications. []
  • Relevance: Although structurally distinct, these compounds are synthesized from 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, which shares the core tetrahydroquinoline moiety with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This relationship highlights the use of tetrahydroquinolines as building blocks for more complex heterocyclic systems. []

1-Butyryl-1,2,3,4-tetrahydroquinoline (AI3-5974)

  • Compound Description: This compound was evaluated as a potential face net repellent but raised concerns due to its toxicity profile in animal studies. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This example illustrates how different substituents at the 1-position, such as the butyryl group in AI3-5974 compared to the trifluoromethyl group in the target compound, can lead to vastly different applications and biological effects. []

6,8-Dimethoxyquinoline

  • Compound Description: This compound was synthesized as part of a study focused on developing 6,8-disubstituted quinoline derivatives with anticancer activity. []
  • Relevance: This compound shares the core quinoline structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Although the target compound is a tetrahydroquinoline, this example provides insight into the potential biological activities of quinoline derivatives. []

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound served as a key starting material in the development of 6,8-disubstituted quinoline and 1,2,3,4-tetrahydroquinoline derivatives, some of which exhibited promising anticancer activities. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The bromine substituents at the 6- and 8-positions offer valuable handles for further functionalization, emphasizing the versatility of this scaffold in medicinal chemistry. []
Classification
  • Chemical Name: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • Chemical Formula: C10H10F3N
  • CAS Number: Not specified in available literature.
Synthesis Analysis

The synthesis of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One prominent approach involves a multi-step synthesis that typically includes cyclization reactions of suitable precursors.

Common Synthetic Routes

  1. Cyclization of Precursors:
    • The initial step often involves the reaction of an appropriate amine with a carbonyl compound to form an imine or similar intermediate.
    • This intermediate undergoes cyclization to form the tetrahydroquinoline structure.
    • The trifluoromethyl group can be introduced via trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents in the presence of a base (e.g., potassium carbonate) under controlled conditions.
  2. One-Pot Reactions:
    • Recent studies have reported one-pot procedures combining multiple reaction steps to synthesize tetrahydroquinolines efficiently. These methods often utilize microwave irradiation or other catalytic conditions to enhance yields and reduce reaction times .
  3. Reaction Conditions:
    • Typical solvents used include dimethylformamide or toluene, with reactions carried out at elevated temperatures (often between 100-150 °C) to facilitate cyclization and substitution reactions .
Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline features a bicyclic framework consisting of a quinoline ring fused with a saturated tetrahydro ring.

Key Structural Features

  • Trifluoromethyl Group: The presence of the trifluoromethyl substituent at the eighth position enhances lipophilicity and alters electronic properties.
  • Stereochemistry: The compound can exhibit different stereochemical configurations depending on the substituents and reaction conditions during synthesis.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts in both ^1H and ^13C NMR spectra provide insights into the environment around hydrogen and carbon atoms in the structure.
  • Infrared Spectroscopy (IR): Functional groups can be identified through characteristic absorption bands in the IR spectrum.
Chemical Reactions Analysis

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is involved in various chemical reactions due to its reactive functional groups.

Types of Reactions

  1. Oxidation:
    • Can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction reactions can convert it into more saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • The trifluoromethyl group allows for nucleophilic substitution reactions where other functional groups can replace it under suitable conditions.

Reaction Conditions

  • Typical reagents include bases (e.g., sodium hydroxide) and solvents like ethanol or dichloromethane depending on the specific reaction type .
Mechanism of Action

The mechanism of action for 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is largely dependent on its interactions with biological targets.

Proposed Mechanisms

Physical and Chemical Properties Analysis

Key Properties

  • Melting Point: Not specifically documented but generally expected to be within typical ranges for similar compounds.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature imparted by the trifluoromethyl group.
  • Stability: The presence of fluorine atoms typically enhances chemical stability against oxidation and hydrolysis.

Analytical Techniques

  • Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze purity and molecular weight .
Applications

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline has potential applications across several scientific fields:

  1. Medicinal Chemistry:
    • Investigated for its antibacterial and antimalarial properties; derivatives have shown promising biological activity against various pathogens .
  2. Organic Synthesis:
    • Used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  3. Material Science:
    • Potential applications in developing new materials with unique electronic properties due to the presence of fluorinated groups.
Introduction to the Tetrahydroquinoline Scaffold in Medicinal Chemistry

Historical Context and Significance of Tetrahydroquinoline Alkaloids

Tetrahydroquinoline (THQ) represents a privileged scaffold in medicinal chemistry, characterized by a partially saturated bicyclic structure merging a benzene ring with a piperidine ring. This core is structurally analogous to the ubiquitous tetrahydroisoquinoline (THIQ) system found in numerous biologically active alkaloids. Historically, THQ and THIQ alkaloids isolated from natural sources laid the foundation for drug discovery. Clinically significant THIQ-based drugs include the antihypertensive agent quinapril, the anticancer compounds trabectedin and lurbinectedin, and the skeletal muscle relaxant atracurium [1]. The THQ/THIQ framework confers conformational rigidity and enables diverse interactions with biological targets through its basic nitrogen atom and aromatic system. This versatility has spurred extensive research into synthetic THQ derivatives for treating cancer, infectious diseases, and central nervous system disorders. The scaffold’s stability and ease of functionalization further enhance its pharmaceutical utility, enabling the development of targeted therapies with optimized pharmacokinetic profiles [1] [3].

Table 1: Clinically Utilized Drugs Incorporating Tetrahydroquinoline-Related Scaffolds

Drug NameTherapeutic CategoryKey Structural FeaturesBiological Target
QuinaprilAntihypertensiveTHQ-fused decaline systemAngiotensin-converting enzyme (ACE)
TrabectedinAnticancer (Ovarian, STS)THIQ core within complex pentacycleDNA minor groove
LurbinectedinAnticancer (SCLC)THIQ analog with chlorinated tetrahydroisoquinolineDNA transcription machinery
AtracuriumNeuromuscular blockerBis-THIQ diester structureNicotinic acetylcholine receptor
ApomorphineAnti-ParkinsonianTHIQ with fused catechol ringDopamine receptors
SHetA2 (Flex-Het)Anticancer (Experimental)Thiourea-linked THQ with nitroaromaticMortalin (HSP70 family) [1] [2]

Role of Trifluoromethyl Substituents in Bioactive Molecule Design

The trifluoromethyl (-CF₃) group has emerged as a pivotal pharmacophore in modern drug design due to its unique physicochemical properties. This substituent profoundly influences molecular behavior through three primary mechanisms: enhanced lipophilicity, modulated electronic effects, and improved metabolic stability. The strong electron-withdrawing nature (-I effect) of the -CF₃ group decreases the pKa of adjacent functionalities, potentially strengthening hydrogen bonding interactions with target proteins. Simultaneously, its high hydrophobicity (Hansch π parameter ≈ 0.88) increases membrane permeability, facilitating cellular uptake [3] [6]. Crucially, the carbon-fluorine bonds resist oxidative metabolism, reducing susceptibility to cytochrome P450-mediated degradation and prolonging plasma half-lives. In the context of tetrahydroquinoline chemistry, introducing -CF₃ at the 8-position creates a sterically and electronically distinct environment. This substituent occupies a spatially congested region near the heterocyclic nitrogen, potentially influencing protonation states and conformational dynamics. The 8-trifluoromethyl-THQ motif has demonstrated particular utility in oncology, where it enhances target affinity and selectivity while counteracting drug efflux mechanisms [3] [6] [9].

Table 2: Impact of Trifluoromethyl Group on Drug Properties

Property ModulationMechanismTherapeutic AdvantageExample in THQ Chemistry
Lipophilicity IncreaseHigh hydrophobicity of -CF₃Enhanced membrane permeability8-CF₃-THQ derivatives show 3-5x improved cellular uptake vs non-fluorinated analogs
Metabolic StabilizationResistance to oxidative CYP450 metabolismProlonged plasma half-lifeReduced hepatic clearance in microsomal assays
Electronic EffectsStrong -I effect lowering pKa of nearby N atomsStrengthened H-bonding with targetsImproved IC₅₀ values against kinases and tubulin
Steric InfluenceBulky substituent occupying ~40 ų volumeEnhanced selectivity through shape complementarityDiscrimination between mTOR isoforms [3] [6] [9]

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Synthetic Utility and Pharmacological Relevance

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (8-CF₃-THQ) represents a strategically functionalized scaffold merging the biological relevance of THQ with the advantageous properties of the trifluoromethyl group. Its molecular formula (C₁₀H₁₀F₃N) and weight (201.19 g/mol) reflect a compact, drug-like structure amenable to diverse synthetic elaborations [5]. The compound typically presents as a liquid or low-melting solid requiring storage under anhydrous conditions at 2-8°C to prevent decomposition [5]. The 8-position places the -CF₃ group ortho to the bridgehead nitrogen, creating a unique electronic environment that influences both the basicity of the nitrogen and the electron density of the aromatic ring. This positioning enhances interactions with hydrophobic enzyme pockets while potentially conferring resistance to metabolic oxidation at the adjacent C7 position [3] [6].

Synthetically, 8-CF₃-THQ serves as a versatile building block for constructing complex drug candidates. Its secondary amine functionality undergoes acylations, alkylations, and ureations, while the aromatic ring participates in electrophilic substitutions and metal-catalyzed couplings. Recent pharmacological studies highlight its incorporation into potent mTOR inhibitors showing sub-micromolar activity against lung cancer cells (A549, IC₅₀ = 0.033 µM) and tubulin polymerization inhibitors effective in leukemia models [3] [6]. In ovarian cancer research, THQ-containing Flex-Het analogs targeting mortalin (HSP70 family) demonstrate that the 8-CF₃ modification enhances binding affinity by filling a hydrophobic subpocket identified through docking studies (PDB: 3N8E) [2] [3]. The compound’s physicochemical profile—characterized by calculated logP values ≈2.5 and polar surface areas ≈12 Ų—suggests favorable blood-brain barrier penetration, expanding potential neurological applications [3] [9].

Table 3: Documented Pharmacological Activities of 8-CF₃-THQ Derivatives

Therapeutic AreaBiological ActivityPotency (IC₅₀/EC₅₀)Mechanistic Insights
Oncology (Lung Cancer)mTOR inhibition in A549 cells0.033 µM (compound 10e)Disrupts mTORC1/mTORC2 complexes; induces G1 arrest
Oncology (Leukemia)Tubulin polymerization inhibition0.12 µM (N-aryl derivatives)Binds colchicine site; disrupts mitotic spindle
Oncology (Ovarian)Mortalin binding in A2780 cells< 1 µM (Flex-Het analogs)Releases sequestered p53; activates caspase cascade
Autoimmune DisordersRORγt modulation (Theoretical)Not determinedMolecular modeling suggests nuclear receptor binding [2] [3]

Properties

CAS Number

75414-01-6

Product Name

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5,14H,2,4,6H2

InChI Key

AIZOQUQBOXPVBX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)C(F)(F)F)NC1

Canonical SMILES

C1CC2=C(C(=CC=C2)C(F)(F)F)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.